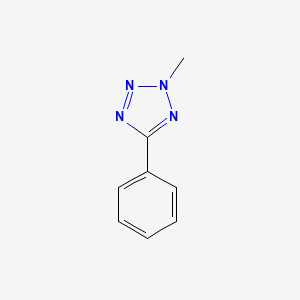

2-Methyl-5-phenyl-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 314080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-12-10-8(9-11-12)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARMWGRHJNLIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317307 | |

| Record name | 2-Methyl-5-phenyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20743-49-1 | |

| Record name | 2-Methyl-5-phenyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-phenyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-PHENYL-2H-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWD4NM5XS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-phenyl-2H-tetrazole

Introduction: The Significance of the Tetrazole Moiety

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among them, the tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, holds a privileged position. Tetrazoles are widely recognized as bioisosteres of the carboxylic acid group, offering a similar acidic proton but with improved metabolic stability and pharmacokinetic properties. This has led to their incorporation into numerous pharmaceutical agents, including antihypertensive drugs like Losartan.[1] The 5-phenyl substituted tetrazole scaffold is a common building block in the synthesis of these complex molecules.[2]

However, the functionalization of the tetrazole ring, specifically through alkylation, introduces a critical challenge: regioselectivity. The alkylation of 5-phenyl-1H-tetrazole can yield two distinct constitutional isomers: 1-Methyl-5-phenyl-1H-tetrazole and 2-Methyl-5-phenyl-2H-tetrazole. The biological activity and physical properties of these isomers can differ significantly, making the selective synthesis and unambiguous characterization of the desired isomer essential.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It details the synthesis of the 5-phenyl-1H-tetrazole precursor, explores the critical methylation step with a focus on isomeric outcomes, and outlines a robust characterization protocol to ensure the identity and purity of the final N2-alkylated product.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively executed in a two-stage process. The first stage involves the construction of the core tetrazole ring system from a nitrile precursor. The second, and more nuanced, stage is the regioselective methylation of this ring.

Stage 1: Synthesis of the 5-Phenyl-1H-tetrazole Precursor

The foundational step is the [3+2] cycloaddition reaction between benzonitrile and an azide source. This method is robust and widely employed for creating the 5-substituted tetrazole ring. While various catalysts can be used, including zinc salts and nano-TiCl4·SiO2, a common and effective laboratory-scale method utilizes triethylamine hydrochloride in toluene.[3][4]

Causality Behind the Protocol:

-

Reagents: Benzonitrile serves as the carbon and nitrogen source for the phenyl and C5 positions of the ring. Sodium azide (NaN₃) is the source for the remaining four nitrogen atoms.

-

Catalyst/Additive: The use of an acid catalyst like triethylamine hydrochloride (Et₃N·HCl) is crucial. It protonates the azide ion, forming hydrazoic acid (HN₃) in situ. HN₃ is a more potent reactant for the cycloaddition than the azide anion, but generating it this way avoids the need to handle the highly toxic and explosive pure substance.

-

Solvent: A high-boiling aprotic solvent like toluene or N,N-Dimethylformamide (DMF) is used to enable the reaction to proceed at the elevated temperatures required for the cycloaddition, typically over 100°C.[3]

Experimental Protocol: 5-Phenyl-1H-tetrazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzonitrile (1.0 eq), sodium azide (NaN₃, ~3.0 eq), and triethylamine hydrochloride (Et₃N·HCl, ~3.0 eq).

-

Solvent Addition: Add dry toluene to the flask to create a slurry that is easily stirrable.

-

Heating: Heat the reaction mixture to 120°C and maintain vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take 24-48 hours for completion.

-

Workup - Extraction: After cooling to room temperature, add water to the reaction mixture. The product, being acidic, will deprotonate and dissolve in the aqueous phase as its sodium or triethylammonium salt. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate to remove unreacted benzonitrile and other non-polar impurities. Discard the organic layer.

-

Workup - Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it dropwise with a concentrated acid like HCl to a pH of 2-3.[5] The protonated 5-phenyl-1H-tetrazole is sparingly soluble in acidic water and will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 5-phenyl-1H-tetrazole.

Stage 2: Methylation of 5-Phenyl-1H-tetrazole

This stage is the most critical for achieving the desired product. The deprotonated 5-phenyl-1H-tetrazole anion is an ambident nucleophile, with nucleophilic character at both the N1 and N2 positions. Consequently, alkylation typically results in a mixture of the N1 and N2 isomers.

While achieving perfect regioselectivity is difficult, reaction conditions can be optimized to favor the formation of the 2,5-disubstituted tetrazole. Some studies suggest that the diazotization of aliphatic amines can preferentially form the N2 isomer.[1] For a more direct approach using standard methylating agents, the choice of solvent and counter-ion can influence the N1/N2 ratio, though a mixture is the most common outcome requiring subsequent separation.

Experimental Protocol: Methylation and Isomer Separation

-

Reaction Setup: In a round-bottom flask, dissolve 5-phenyl-1H-tetrazole (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, ~1.5 eq), to the solution to deprotonate the tetrazole. Stir the mixture at room temperature for 30-60 minutes.

-

Alkylation: Add the methylating agent, typically methyl iodide (CH₃I, ~1.2 eq), dropwise to the suspension.

-

Reaction: Allow the reaction to stir at room temperature overnight or until TLC indicates the consumption of the starting material.

-

Workup: Filter off the inorganic salts (e.g., K₂CO₃ and KI). Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of 1-methyl- and this compound.

-

Purification and Isomer Separation: The separation of the two isomers is typically achieved by column chromatography on silica gel.[6] A solvent system of ethyl acetate and hexane is commonly employed. The polarity of the two isomers is different, allowing for their separation. Fractions should be collected and analyzed by TLC to isolate the pure products. The less polar isomer is generally the N2-substituted product.

Comprehensive Characterization

Unambiguous identification of the correct isomer is essential. A combination of spectroscopic methods is required to confirm the structure of this compound and distinguish it from its 1-methyl counterpart.

Data Summary Table

| Property | This compound |

| Molecular Formula | C₈H₈N₄[7] |

| Molecular Weight | 160.18 g/mol [7] |

| Appearance | Off-white to white powder[2] |

| ¹H NMR (CDCl₃) | δ ~4.4 ppm (s, 3H, N-CH₃), δ 7.4-7.6 ppm (m, 3H, Ar-H), δ 8.1-8.3 ppm (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~40 ppm (N-CH₃), δ ~127-131 ppm (Ar-C), δ ~165 ppm (C-tetrazole) |

| Mass Spec (ESI-MS) | [M+H]⁺ = 161, Base Peak at [M+H-N₂]⁺ = 133[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the N1 and N2 isomers. The chemical environment of the methyl group is distinct in each case.

-

¹H NMR: The key diagnostic signal is the methyl singlet. For This compound , the methyl protons are more deshielded and typically appear around δ 4.4 ppm . In contrast, the methyl protons of the 1-methyl isomer appear further upfield, around δ 4.1-4.2 ppm. The aromatic protons will appear in the expected region of δ 7.4-8.3 ppm.

-

¹³C NMR: The methyl carbon of the N2 isomer typically appears around δ 40 ppm . The tetrazole carbon (C5) resonates at approximately δ 165 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

-

Molecular Ion: Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 161.

-

Fragmentation: A characteristic fragmentation pattern for 2-alkylated tetrazoles is the loss of a molecule of dinitrogen (N₂).[8] This results in a prominent, often the base peak, ion at m/z 133, corresponding to the [M+H-N₂]⁺ fragment.[8] The molecular ion peak itself may be weak due to this facile fragmentation.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the functional groups present and, importantly, the absence of the N-H bond from the precursor.

-

Key Absorptions:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1600, 1470 cm⁻¹: C=C and C=N stretching vibrations.

-

-

Key Absence: The broad N-H stretching band, which is prominent in the spectrum of the 5-phenyl-1H-tetrazole precursor (typically ~3000-3400 cm⁻¹), will be absent in the final product.

Conclusion

The synthesis of this compound is a well-defined but nuanced process that hinges on the successful management of the methylation step. While the formation of an isomeric mixture is common, a systematic approach involving careful reaction execution followed by robust chromatographic separation can yield the desired N2 product in high purity. The application of a multi-technique characterization strategy, with a particular emphasis on ¹H NMR spectroscopy and mass spectrometry, is critical for the unambiguous confirmation of the final product's identity. This guide provides the necessary protocols and theoretical underpinnings for researchers to confidently synthesize and validate this important chemical entity.

References

-

SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.). J. MAR. CHIM. HETEROCYCL., 5(1). Available from: [Link]

- CN105481786A - Synthetic method for 5-phenyltetrazole. (n.d.). Google Patents.

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Molecules, 28(4), 1908. Semantic Scholar. Available from: [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Khan-Saeed/76d97e20a068064a2754972e008d384065671d49)

-

Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2021). RSC Publishing. Available from: [Link]

-

Trusova, M. E., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Chemistry of Heterocyclic Compounds, 57(5), 488-496. National Institutes of Health. Available from: [Link]

-

2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1993). Journal of Medicinal Chemistry, 36(9), 1175-1187. ACS Publications. Available from: [Link]

-

This compound. (n.d.). PubChem. Available from: [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452-12459. Available from: [Link]

-

Nasrollahzadeh, M., et al. (2014). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Highly Efficient and Reusable Catalyst. Journal of the Brazilian Chemical Society, 25(1), 136-141. Available from: [Link]

-

Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available from: [Link]

-

Borys, K. M., et al. (2022). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2022(2), M1369. MDPI. Available from: [Link]

-

Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. (n.d.). ResearchGate. Available from: [Link]

Sources

- 1. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scielo.org.za [scielo.org.za]

- 4. growingscience.com [growingscience.com]

- 5. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H8N4 | CID 329758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methyl-5-phenyl-2H-tetrazole: Properties, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a "privileged scaffold." Though not found in nature, its unique electronic and steric properties make it an invaluable tool for drug designers.[1] 2-Methyl-5-phenyl-2H-tetrazole is a quintessential example of this class of heterocycles. It serves not merely as a chemical entity but as a fundamental building block in the exploration of new therapeutic agents.

The primary value of the tetrazole ring lies in its function as a bioisostere—a molecular replacement—for the carboxylic acid group.[1] With a similar pKa and planar structure, it can mimic a carboxylate at physiological pH while offering significant advantages, including enhanced metabolic stability, improved lipophilicity, and the ability to penetrate cellular membranes more effectively.[1][2] This guide provides an in-depth examination of the chemical and physical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its application for researchers, scientists, and drug development professionals. A critical focus is placed on the analytical distinction from its common isomer, 1-Methyl-5-phenyl-1H-tetrazole, a crucial aspect for ensuring synthetic fidelity.

Section 1: Core Chemical and Physical Properties

This compound is a stable, solid organic compound under standard conditions. Its core properties, along with those of its N1-methylated isomer and the common precursor 5-phenyltetrazole, are summarized below for comparative analysis. The distinct difference in melting points is a primary indicator for isomer identification.

| Property | This compound | 1-Methyl-5-phenyl-1H-tetrazole | 5-Phenyl-1H-tetrazole (Precursor) |

| IUPAC Name | 2-methyl-5-phenyltetrazole | 1-methyl-5-phenyltetrazole[3] | 5-phenyl-1H-tetrazole[4] |

| Synonyms | 2-Methyl-5-phenyltetrazole | 1-Methyl-5-phenyl-1H-tetrazole[3] | 5-Phenyltetrazole[4] |

| CAS Number | 20743-49-1 | 20743-50-4[3] | 18039-42-4[4] |

| Molecular Formula | C₈H₈N₄ | C₈H₈N₄[3] | C₇H₆N₄[4] |

| Molecular Weight | 160.18 g/mol | 160.18 g/mol [3] | 146.15 g/mol [4] |

| Melting Point | 50–52 °C[5] | 80–82 °C[5] | 216 °C (dec.)[4] |

| Appearance | White to Off-White Solid | White to Off-White Solid | White Crystalline Powder[4] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound is the N-alkylation of the readily available precursor, 5-phenyltetrazole. The primary challenge in this synthesis is not the formation of the C-N bond itself, but controlling the site of methylation.

Causality of Experimental Design: The Challenge of Regioselectivity

The tetrazole anion, formed by deprotonation of 5-phenyltetrazole, is an ambident nucleophile with electron density on multiple nitrogen atoms. Consequently, alkylation can occur at either the N1 or N2 positions of the tetrazole ring, leading to a mixture of 1-methyl and 2-methyl isomers. The ratio of these products is highly dependent on reaction conditions, including the choice of solvent, base, and alkylating agent. Generally, methylation tends to favor the N2 position, making this compound the major product. The protocol below is designed to achieve a high yield of the isomeric mixture, which necessitates a subsequent purification step to isolate the desired N2-isomer.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Methylation of 5-Phenyltetrazole

This protocol describes a robust method for synthesizing and isolating this compound.

Materials:

-

5-Phenyl-1H-tetrazole (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Iodomethane (CH₃I) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-phenyl-1H-tetrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration relative to the tetrazole).

-

Addition of Alkylating Agent: While stirring vigorously, add iodomethane (1.2 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction typically takes 4-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: The resulting crude product is a mixture of the N1 and N2 isomers. Isolate the major product, this compound, via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The N2 isomer is generally less polar and will elute first.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.

Section 3: Spectroscopic and Structural Characterization

Unambiguous characterization is paramount to confirm the identity and purity of the final product, specifically to differentiate the N2-methyl from the N1-methyl isomer. The combination of NMR spectroscopy, mass spectrometry, and melting point analysis provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the 1-methyl and 2-methyl isomers. Both ¹H and ¹³C NMR provide distinct signatures for each compound.

-

¹H NMR: The proton spectrum for this compound will show a characteristic singlet for the N-methyl protons around δ 4.4 ppm . The phenyl protons will appear as a multiplet in the aromatic region (typically δ 7.5-8.2 ppm). The N-methyl signal for the 1-methyl isomer appears slightly upfield, around δ 4.1 ppm .

-

¹³C NMR: This is the definitive technique for isomer assignment. The chemical shift of the quaternary carbon (C5) of the tetrazole ring is highly sensitive to the position of the methyl group.

| Isomer | Tetrazole C5 Shift (δ) | N-CH₃ Shift (δ) |

| This compound | ~164.4 ppm | ~40.0 ppm |

| 1-Methyl-5-phenyl-1H-tetrazole | ~154.2 ppm | ~34.3 ppm |

The ~10 ppm downfield shift of the C5 carbon in the 2-methyl isomer is a reliable and citable diagnostic marker.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal characteristic fragmentation patterns.

-

Expected Mass: For both isomers, electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 161.08.

-

Fragmentation: A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles under thermal or mass spectrometric conditions is the retro-[2+3] cycloaddition, resulting in the expulsion of a molecule of nitrogen (N₂). This would lead to a significant fragment ion at m/z 132 ([M-N₂]⁺).

Infrared (IR) Spectroscopy

While less definitive than NMR for isomer differentiation, IR spectroscopy can confirm the presence of key functional groups.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

-

Ring Vibrations (C=N, N=N): A series of characteristic absorptions in the 1600-1200 cm⁻¹ region. The absence of a broad N-H stretch (typically >3100 cm⁻¹) confirms that the starting material has been fully alkylated.

Section 4: Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a critical structural motif and building block used by medicinal chemists. Its utility stems from the advantageous properties conferred by the N-substituted tetrazole ring.

The Tetrazole Ring as a Carboxylic Acid Bioisostere

The core application of the tetrazole moiety is to replace a carboxylic acid group in a drug candidate. This strategic substitution is employed to optimize the pharmacokinetic profile of a molecule (ADME: Absorption, Distribution, Metabolism, and Excretion).

-

Improved Metabolic Stability: Carboxylic acids are often sites of metabolic conjugation (e.g., glucuronidation), leading to rapid clearance from the body. The tetrazole ring is significantly more resistant to these metabolic pathways, potentially increasing the drug's half-life.[1]

-

Enhanced Lipophilicity and Permeability: While the tetrazole anion mimics the carboxylate, the neutral form is more lipophilic than a carboxylic acid. This can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[2]

-

Modulation of Potency: The precise steric and electronic differences between a tetrazole and a carboxylic acid can subtly alter how a drug binds to its target receptor or enzyme, sometimes leading to an increase in potency.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the precursor, 5-Phenyl-1H-tetrazole, provides a strong basis for safe handling procedures.

-

Primary Hazards: The precursor is classified as a flammable solid and is harmful if swallowed. Tetrazole compounds can be thermally sensitive and may decompose explosively upon heating.

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid creating dust. Handle as a solid with care.

-

Keep away from heat, sparks, and open flames.

-

Grounding and bonding of equipment may be necessary to prevent static discharge.

-

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

In Case of Skin Contact: Wash with plenty of soap and water.

-

Always consult the most current SDS for any chemical before use and perform a thorough risk assessment for any new experimental procedure.

Conclusion

This compound represents more than the sum of its atoms. It is a strategically designed molecular tool that embodies key principles of modern drug design. Its synthesis, while presenting the common chemical challenge of regioselectivity, is straightforward and yields a product whose identity can be rigorously validated through standard analytical techniques, most notably ¹³C NMR spectroscopy. For researchers in drug discovery, understanding the properties, synthesis, and correct identification of this compound is essential for its effective use as a metabolically robust bioisostere for the carboxylic acid group, ultimately enabling the development of safer and more effective medicines.

References

-

PubChem. (n.d.). 1-Methyl-5-phenyltetrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((20-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-Based Ester Derivatives as a New Class of Angiotensin-II Receptor Antagonists. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Methyl-5-phenyltetrazole. Retrieved from [Link]

-

Stenutz. (n.d.). 5-phenyl-1H-tetrazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-(4-vinylphenyl)-2H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Azhary, M., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Retrieved from [Link]

- Zhang, A. et al. (2013). Regio- and Substrate-Selective N2-Alkylation of 5-Aryl-1H-tetrazoles. Organic Letters.

- Bojarska, J., et al. (2021). A review on the synthesis and applications of tetrazole derivatives in the pharmaceutical field. Bioorganic & Medicinal Chemistry.

-

Grigoriev, Y.V., & Ivashkevich, О.А. (n.d.). Methylation of 5-phenyltetrazole with dimethyl carbonate. Belarusian State University. Retrieved from [Link]

- Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.

- Elguero, J., et al. (1976). The 13C shieldings of methyl- and phenyl-substituted tetrazoles. The Journal of Organic Chemistry.

-

ResearchGate. (2016). Thermal fragmentation of 2,5-disubstituted tetrazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-5-phenyl-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1] Among the vast landscape of tetrazole derivatives, 2,5-disubstituted tetrazoles, such as 2-Methyl-5-phenyl-2H-tetrazole, represent a critical subclass with diverse applications. Understanding the nuanced details of their molecular structure and conformational preferences is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive technical overview of the molecular architecture and conformational landscape of this compound, synthesizing crystallographic data from analogous structures, computational insights, and spectroscopic characterization to deliver a field-proven perspective for researchers.

Molecular Structure and Connectivity

This compound possesses the chemical formula C8H8N4 and a molecular weight of approximately 160.18 g/mol .[2] Its structure features a five-membered tetrazole ring, containing four nitrogen atoms and one carbon atom, connected at the 5-position to a phenyl ring. A methyl group is attached to the nitrogen atom at the 2-position of the tetrazole ring.

Table 1: Key Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-5-phenyltetrazole | [2] |

| CAS Number | 20743-49-1 | [2] |

| Molecular Formula | C8H8N4 | [2] |

| Molecular Weight | 160.18 g/mol | [2] |

| InChIKey | BARMWGRHJNLIAC-UHFFFAOYSA-N | [2] |

The connectivity of these fragments gives rise to a system where the electronic properties of the aromatic phenyl ring can influence, and be influenced by, the electron-rich tetrazole core. The specific substitution pattern, with the methyl group at the N2 position, is a crucial determinant of the molecule's overall electronic distribution and spatial arrangement.

Conformational Analysis: A Near-Planar Preference

A central question in the structural elucidation of this compound is the rotational orientation of the phenyl ring relative to the tetrazole ring. This conformation is governed by a delicate interplay of electronic and steric effects.

Insights from X-ray Crystallography of Analogous Structures

While a single-crystal X-ray diffraction structure for this compound is not publicly available, extensive crystallographic data on closely related 2,5-disubstituted phenyltetrazoles provides compelling evidence for a preferred near-planar conformation.

For instance, the crystal structure of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester reveals that the phenyl and tetrazole rings are nearly co-planar, with a dihedral angle of just 3.89(8)°.[3] Similarly, the structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate exhibits a dihedral angle of a mere 2.85 (13)° between the tetrazole and phenol rings. The consistent observation of such small dihedral angles across multiple analogs strongly suggests that a near-planar arrangement is the most energetically favorable conformation in the solid state.

The Driving Force: Electronic Delocalization vs. Steric Hindrance

The preference for a near-planar conformation is primarily driven by the maximization of π-electron delocalization between the aromatic phenyl ring and the tetrazole ring. This extended conjugation stabilizes the molecule. The rotational energy barrier around the C-C bond connecting the two rings is therefore a key parameter in understanding the molecule's conformational dynamics.

Computational studies on analogous systems support the hypothesis of a low rotational barrier. A Density Functional Theory (DFT) study on a related 5-phenyl-tetrazole derivative calculated a rotational energy barrier of only 2.53 kcal/mol for rotation around the bond connecting the tetrazole ring to an adjacent carbonyl group, which is electronically similar to the phenyl ring.[4] This low barrier indicates that while a planar conformation is preferred, the molecule can likely undergo relatively free rotation at ambient temperatures.

The primary opposition to a planar conformation comes from steric hindrance. In this compound, the potential for steric clash would primarily be between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the tetrazole ring. However, the energetic penalty of this minor steric interaction is evidently outweighed by the stabilizing effect of electronic delocalization. The methyl group at the N2 position is located distally from the phenyl ring and therefore exerts negligible steric influence on the rotational barrier.

Figure 1: A diagram illustrating the interplay of electronic and steric effects in determining the conformation of this compound.

Spectroscopic Characterization

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the phenyl ring. The methyl protons would appear as a singlet, typically in the upfield region. The protons of the phenyl group will present as a multiplet in the aromatic region, with the chemical shifts of the ortho, meta, and para protons being influenced by the electronic nature of the tetrazole ring.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include the carbon of the methyl group, the carbons of the phenyl ring, and the characteristic signal for the C5 carbon of the tetrazole ring. The chemical shift of the C5 carbon is particularly diagnostic for distinguishing between 2,5- and 1,5-disubstituted tetrazole isomers.[5]

Table 2: Typical NMR Data for Phenyltetrazoles

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Methyl) | 2.0 - 2.5 | Singlet |

| ¹H (Phenyl) | 7.0 - 8.5 | Multiplet |

| ¹³C (Methyl) | ~20 | |

| ¹³C (Phenyl) | 120 - 140 | Multiple signals |

| ¹³C (Tetrazole C5) | 160 - 165 | Diagnostic for 2,5-isomer |

Note: These are approximate ranges based on data for analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern often observed for phenyltetrazoles involves the loss of a nitrogen molecule (N₂), leading to a prominent fragment ion.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations from the methyl and phenyl groups, C=C and C=N stretching vibrations from the aromatic and tetrazole rings, and various bending vibrations. The absence of a broad N-H stretching band, which would be present in the corresponding 1H-tetrazole tautomer, is a key indicator of the 2-methyl substitution.

Synthesis Methodology

The synthesis of 2,5-disubstituted tetrazoles like this compound can be achieved through several established synthetic routes. A common and regioselective method involves the N-alkylation of a pre-formed 5-phenyltetrazole.

Experimental Protocol: N-Alkylation of 5-Phenyltetrazole

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

5-Phenyltetrazole

-

Iodomethane (or another methylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolution: Dissolve 5-phenyltetrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Add the base to the solution and stir for a period to allow for the formation of the tetrazolate anion.

-

Addition of Alkylating Agent: Slowly add the methylating agent (e.g., iodomethane) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic salt) has formed, remove it by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Figure 2: A generalized workflow for the synthesis of this compound.

Conclusion

The molecular structure of this compound is characterized by a near-planar conformation, driven by the favorable electronic delocalization between the phenyl and tetrazole rings. This conformational preference is well-supported by crystallographic data from closely related analogs and computational studies. The steric hindrance between the two rings is minimal and does not significantly disrupt this planarity. The structural and conformational features can be reliably characterized using a combination of NMR, MS, and IR spectroscopy. The synthesis is readily achievable through standard organic chemistry methodologies, with N-alkylation of 5-phenyltetrazole being a common and effective route. A thorough understanding of these fundamental molecular properties is essential for the continued development and application of 2,5-disubstituted tetrazoles in medicinal chemistry and materials science.

References

-

Investigation of the unusually high rotational energy barrier about the C-N bond in 5-(2-x-phenyl)-N,Ndimethyl-2H-tetrazole-2-carboxamides: Insights from dynamic 1H-NMR and DFT calculations. ResearchGate. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

- Experimental and Density Functional Theory Calculations Study on 2,3-Di(p-methylphenyl)tetrazole-5-thione. Asian Journal of Chemistry.

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available from: [Link]

-

Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available from: [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central. Available from: [Link]

-

Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available from: [Link]

-

DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Available from: [Link]

-

A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. SEDICI. Available from: [Link]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.

-

Steric effects. Wikipedia. Available from: [Link]

-

Article. Semantic Scholar. Available from: [Link]

-

The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate. Available from: [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. ResearchGate. Available from: [Link]

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. Available from: [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Masood-Khan/7d5f5f7e7e5b4c4c8c8c8c8c8c8c8c8c8c8c8c8c)

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research.

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available from: [Link]

-

Theoretical studies on tautomerism of tetrazole 5-thion. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available from: [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Methyl-5-phenyl-2H-tetrazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-phenyl-2H-tetrazole, a significant heterocyclic compound with diverse applications in medicinal chemistry and materials science. Delving into its historical discovery, this guide traces the evolution of its synthesis from early methylation studies to modern regioselective methodologies. Key synthetic protocols are detailed, offering practical insights for laboratory application. Furthermore, the guide explores the known and potential applications of this specific tetrazole isomer, supported by scientific literature.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, have garnered considerable attention in the scientific community since their discovery. The first tetrazole derivative was synthesized by Bladin in 1885.[1] However, it was not until the mid-20th century that research into these nitrogen-rich compounds rapidly expanded, driven by their wide-ranging applications in fields such as medicine, agriculture, and materials science.[2]

The tetrazole ring is often considered a bioisostere of the carboxylic acid group, a critical functional group in many biologically active molecules. This bioisosteric relationship, coupled with the tetrazole's metabolic stability, has made it a valuable pharmacophore in drug design.[3] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[2]

This guide focuses specifically on This compound , a disubstituted tetrazole that serves as a key building block and a molecule of interest in its own right. Understanding its history, synthesis, and properties is crucial for researchers looking to leverage its potential in their work.

The Historical Context: Discovery and Early Synthesis

The history of this compound is intrinsically linked to the study of the methylation of its precursor, 5-phenyltetrazole. A seminal work in this area was published in 1951 by Ronald A. Henry , which provided one of the earliest detailed investigations into the methylation of 5-phenyltetrazole. This research laid the groundwork for understanding the reactivity of the tetrazole ring and the formation of its N-alkylated isomers.

The primary challenge in the synthesis of this compound has always been the regioselectivity of the alkylation reaction. The tetrazole anion is an ambient nucleophile, meaning that alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two distinct isomers: 1-methyl-5-phenyl-1H-tetrazole and this compound.

Figure 1: General outcome of the methylation of 5-phenyltetrazole.

Henry's 1951 study systematically investigated the influence of various methylating agents and reaction conditions on the ratio of these two isomers. This foundational work was a critical step in developing a deeper understanding of tetrazole chemistry and paved the way for more controlled and selective synthetic methods.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from non-selective alkylations to highly regioselective strategies. The choice of synthetic route often depends on the desired purity of the N2 isomer and the scalability of the reaction.

Classical N-Alkylation of 5-Phenyltetrazole

The most common approach to synthesizing this compound involves the direct methylation of 5-phenyltetrazole. This method's primary drawback is the concurrent formation of the N1 isomer. The ratio of the two products is highly dependent on the reaction parameters.

Key Factors Influencing Isomer Ratio:

-

Solvent: The polarity and nature of the solvent can influence the site of alkylation.

-

Base: The choice of base used to deprotonate the tetrazole ring affects the nucleophilicity of the resulting anion.

-

Methylating Agent: Different methylating agents (e.g., methyl iodide, dimethyl sulfate) can exhibit different selectivities.

-

Counter-ion: The nature of the cation associated with the tetrazolate anion can impact the reaction's regioselectivity.

Experimental Protocol: Non-Regioselective Methylation of 5-Phenyltetrazole

-

Preparation of the Tetrazolate Salt: To a solution of 5-phenyltetrazole in a suitable solvent (e.g., acetone, DMF), add an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate). Stir the mixture at room temperature until the salt fully forms.

-

Methylation: Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) to the suspension of the tetrazolate salt. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Separation of Isomers: The resulting mixture of 1-methyl-5-phenyl-1H-tetrazole and this compound is typically separated by column chromatography.

Regioselective Synthesis of this compound

To overcome the challenge of isomer separation, researchers have developed methods that favor the formation of the N2-substituted product. One effective strategy involves the alkylation of 5-substituted tetrazoles with alcohols in a strong acidic medium.

Causality Behind Regioselectivity: In a strongly acidic environment, the tetrazole ring is protonated. It is postulated that the protonated form directs the incoming electrophile (in this case, a carbocation generated from the alcohol) to the N2 position, leading to the selective formation of the 2-substituted isomer.

Experimental Protocol: Regioselective Synthesis via Acid-Catalyzed Alkylation

-

Reaction Setup: Dissolve 5-phenyltetrazole in an excess of methanol.

-

Acid Catalyst: Slowly add a strong acid catalyst (e.g., sulfuric acid) to the solution while cooling in an ice bath.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Neutralization and Extraction: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Figure 2: Workflow for the regioselective synthesis of this compound.

Table 1: Comparison of Synthetic Routes

| Method | Regioselectivity | Advantages | Disadvantages |

| Classical N-Alkylation | Low (mixture of N1 and N2 isomers) | Simple procedure, readily available reagents. | Requires chromatographic separation of isomers, lower yield of the desired product. |

| Acid-Catalyzed Alkylation | High (favors N2 isomer) | High regioselectivity, potentially higher yield of the desired isomer. | Requires careful handling of strong acids, may not be suitable for acid-labile substrates. |

Applications of this compound

While the broader class of tetrazoles has extensive applications, the specific uses of this compound are more specialized. Its primary role is often as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Medicinal Chemistry: The 2,5-disubstituted tetrazole scaffold is present in a number of bioactive compounds.[4] The methyl group at the 2-position can influence the compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, metabolic stability, and receptor binding affinity.

-

Ligand in Coordination Chemistry: The nitrogen atoms of the tetrazole ring can coordinate with metal ions, making this compound a potential ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.

-

Materials Science: The thermal stability and high nitrogen content of tetrazole derivatives make them of interest in the development of energetic materials and polymers with specific properties.

Further research is ongoing to explore the full potential of this compound in various scientific and industrial applications.

Conclusion

This compound, a compound with a rich history rooted in the fundamental studies of tetrazole chemistry, continues to be a molecule of significant interest. The evolution of its synthesis from non-selective to regioselective methods highlights the progress in synthetic organic chemistry. As a versatile building block, it holds promise for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its discovery, synthetic methodologies, and applications, serving as a valuable resource for researchers in the field.

References

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Wei, C. X., Bian, M., & Gong, G. H. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules (Basel, Switzerland), 20(4), 5528–5553. [Link]

-

Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical reviews, 119(3), 1970–2042. [Link]

-

Benson, F. R. (1947). The Chemistry of the Tetrazoles. Chemical Reviews, 41(1), 1-61. [Link]

-

Ito, S., Tanaka, Y., Kakehi, A., & Kondo, K. (1976). Facile Synthesis of 2,5-Disubstituted Tetrazoles by the Reaction of Phenylsulfonylhydrazones with Arenediazonium Salts. Bulletin of the Chemical Society of Japan, 49(7), 1920-1922. [Link]

-

Pirota, V., D'Acerno, G., & Quadrelli, P. (2022). Synthesis of Tetrazole- and Imidazole-based Compounds: Prophetic Molecules Made Real for Biological Studies. Arkivoc, 2022(5), 245-258. [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

-

Henry, R. A. (1951). Methylation of 5-Phenyltetrazole. Journal of the American Chemical Society, 73(9), 4470–4470. [Link]

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

-

Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science. [Link]

-

A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. [Link]

-

Synthesis and Characterization of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-5-phenyl-2H-tetrazole

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-5-phenyl-2H-tetrazole (C₈H₈N₄), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this molecule.

Molecular Structure and Isomeric Considerations

This compound belongs to a class of disubstituted tetrazoles where the methyl and phenyl groups can be arranged in two isomeric forms: 1-methyl-5-phenyl-1H-tetrazole and this compound. The correct assignment of the substitution pattern is crucial and can be unequivocally determined through spectroscopic techniques, particularly ¹³C NMR.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of tetrazole derivatives is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a Bruker WH-90 or a more modern 300-600 MHz instrument.

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For unambiguous assignments, two-dimensional NMR experiments like COSY, HSQC, and HMBC can be beneficial.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl and phenyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | Singlet | 3H | N-CH₃ |

| ~7.4 - 7.6 | Multiplet | 3H | meta- & para-H of Phenyl |

| ~8.0 - 8.2 | Multiplet | 2H | ortho-H of Phenyl |

The singlet for the methyl group is indicative of its attachment to a nitrogen atom with no adjacent protons. The phenyl protons typically appear as a complex multiplet, with the ortho protons shifted downfield due to the deshielding effect of the tetrazole ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides key information for confirming the 2-methyl substitution pattern. A critical distinguishing feature between the 1-methyl and 2-methyl isomers is the chemical shift of the tetrazole ring carbon (C5). For 1-methyl-5-phenyltetrazole, this carbon resonates at approximately 154.2 ppm, whereas for the this compound isomer, the signal is shifted downfield to around 164.25 ppm[1].

| Chemical Shift (δ) ppm | Assignment |

| ~40 | N-CH₃ |

| ~127 | Phenyl C (ortho) |

| ~129 | Phenyl C (meta) |

| ~131 | Phenyl C (para) |

| ~125 | Phenyl C (ipso) |

| ~164.3 | Tetrazole C5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the tetrazole moiety.

Experimental Protocol: FT-IR Analysis

A common method for preparing a solid sample for IR analysis is the KBr pellet technique:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Methyl C-H |

| 1600 - 1450 | C=C and C=N stretch | Aromatic and Tetrazole ring |

| 1200 - 1000 | Ring vibrations | Tetrazole ring |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic C-H |

The presence of aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region are indicative of the phenyl group. The tetrazole ring itself contributes to a series of complex vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions: Set an appropriate temperature program for the GC oven to ensure good separation. The injector temperature is typically set high enough to ensure rapid volatilization of the sample.

-

MS Conditions: Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 160, corresponding to its molecular weight. A key fragmentation pathway for 2,5-disubstituted tetrazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This fragmentation is often a dominant process, leading to a prominent peak at m/z 132, which may also be the base peak of the spectrum[1][2].

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Table of Expected Mass Fragments:

| m/z | Proposed Fragment |

| 160 | [C₈H₈N₄]⁺˙ (Molecular Ion) |

| 132 | [C₈H₈N₂]⁺˙ |

| 103 | [C₇H₅N]⁺˙ (Benzonitrile cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation pattern provides a molecular fingerprint that, in conjunction with NMR and IR data, confirms the structure of this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the unambiguous structural determination of this compound. The key diagnostic features include the characteristic downfield shift of the tetrazole carbon in the ¹³C NMR spectrum and the prominent loss of a nitrogen molecule in the mass spectrum. This guide serves as a valuable resource for scientists and researchers working with this and related tetrazole compounds.

References

-

PubChem. This compound | C8H8N4 | CID 329758. [Link]

-

Fraser, R. R., & Haque, K. E. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46(17), 2855-2859. [Link]

-

SpectraBase. 2-Methyl-5-phenyl-tetrazole. [Link]

-

Klochkov, A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-5-phenyl-2H-tetrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-phenyl-2H-tetrazole, a five-membered heterocyclic compound, represents a significant scaffold in medicinal chemistry and materials science. The tetrazole ring, with its unique electronic and structural properties, is often employed as a metabolically stable bioisostere of a carboxylic acid group.[1] This critical feature enhances the pharmacokinetic profile of drug candidates by improving metabolic stability and membrane permeability. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role in drug discovery and development.

Core Identifiers and Physicochemical Properties

Precise identification and characterization are fundamental in scientific research. This compound is identified by the following nomenclature and registry numbers:

-

IUPAC Name: 2-methyl-5-phenyltetrazole[2]

-

CAS Number: 20743-49-1[2]

-

Molecular Formula: C₈H₈N₄[2]

-

Synonyms: 2-Methyl-5-phenyltetrazole, 2H-Tetrazole, 2-methyl-5-phenyl-[2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 160.18 g/mol | [2] |

| Exact Mass | 160.074896272 Da | [3] |

| Topological Polar Surface Area | 43.6 Ų | [2] |

| Complexity | 144 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Mechanistic Insights

The predominant method for synthesizing this compound is the regioselective alkylation of 5-phenyltetrazole. The tetrazole anion presents two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two regioisomers: 1-methyl-5-phenyl-1H-tetrazole and this compound. The reaction conditions, including the choice of solvent, base, and alkylating agent, significantly influence the N1:N2 product ratio. Generally, the 2-substituted isomer is the thermodynamically more stable product and is often favored.

Causality in Synthesis: The Rationale for Alkylation

The methylation of the tetrazole ring is a critical step in drug design. Unsubstituted tetrazoles have an acidic proton (pKa similar to carboxylic acids) and exist as anions at physiological pH. While this mimics the carboxylate group, it can also lead to poor cell permeability and rapid excretion. By alkylating the ring to form the neutral 2-methyl derivative, the lipophilicity of the molecule is increased. This strategic modification enhances oral bioavailability and allows the molecule to traverse cellular membranes to reach its intracellular target. The 2-substituted isomer is often preferred over the 1-substituted isomer due to subtle differences in steric and electronic properties that can lead to more favorable interactions with biological targets.

Experimental Protocol: Alkylation of 5-Phenyltetrazole with Methyl Iodide

This protocol details a common method for the synthesis of this compound.

Materials:

-

5-Phenyltetrazole

-

Methyl Iodide (MeI)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB) (Optional but recommended for batch processes)

Procedure:

-

Preparation of the Aqueous Phase: Prepare a 0.14 M aqueous solution of sodium hydroxide.

-

Preparation of the Organic Phase: Prepare a 0.154 M solution of methyl iodide in dichloromethane.

-

Reaction Setup:

-

Batch Reactor: To a solution of 5-phenyltetrazole in the aqueous NaOH solution, add the phase transfer catalyst (if used). Stir the biphasic mixture vigorously. Add the methyl iodide solution dropwise at room temperature (24 °C).

-

Microreactor (for improved efficiency and safety): The aqueous solution of 5-phenyltetrazole and the organic solution of methyl iodide are pumped through a T-mixer into a microreactor. A slug flow regime is established to ensure efficient mixing of the two phases.[4]

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the two isomeric products.

-

Work-up and Purification:

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with deionized water to remove any remaining NaOH and the phase transfer catalyst.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture.

-

The two regioisomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The tetrazole moiety is a cornerstone in modern medicinal chemistry, and this compound serves as a crucial building block for a wide array of therapeutic agents. Its utility stems from its role as a bioisostere of the carboxylic acid group, a common functional group in biologically active molecules.

Bioisosterism: The Key to Enhanced Drug Properties

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is central to the importance of tetrazoles. The this compound moiety offers several advantages over a carboxylic acid:

-

Metabolic Stability: The tetrazole ring is resistant to many metabolic degradation pathways that target carboxylic acids.[5]

-

Increased Lipophilicity: The methylated tetrazole is more lipophilic than a carboxylate anion, which can improve absorption, distribution, metabolism, and excretion (ADME) properties.

-

Modulation of Acidity: The pKa of a 1H-tetrazole is comparable to that of a carboxylic acid. Methylation at the N2 position removes this acidity, which can be advantageous for targeting specific receptors or enzymes where a charged group is not desired.

-

Three-Dimensional Structure: The planar, aromatic nature of the tetrazole ring provides a rigid scaffold that can orient substituents in a well-defined manner for optimal interaction with a biological target.

Bioisosteric Relationship Diagram

Caption: Bioisosteric relationship between a carboxylic acid and 2-methyltetrazole.

Therapeutic Areas of Interest

Derivatives of this compound have been investigated in numerous therapeutic areas:

-

Antihypertensive Agents: Many angiotensin II receptor blockers (ARBs), such as Losartan, incorporate a tetrazole ring as a key pharmacophore, mimicking the binding of the natural ligand.[1]

-

Anticancer Agents: The tetrazole scaffold has been incorporated into molecules designed to target various cancer-related pathways. For example, derivatives of 1-benzyloxy-5-phenyltetrazole have shown high activity against androgen receptor-dependent prostate cancer cells.[6]

-

Antidiabetic Agents: Tetrazole derivatives are explored as inhibitors of various targets in the treatment of type 2 diabetes, including peroxisome proliferator-activated receptors (PPARs) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.[7]

-

Antimicrobial Agents: The unique electronic properties of the tetrazole ring have been leveraged to design novel antibacterial and antifungal compounds.[1]

Safety and Handling

As with any chemical reagent, proper handling of this compound and its precursors is essential.

-

General Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8]

-

Fire and Explosion Hazard: Tetrazoles, in general, are high-energy compounds and can be explosive, especially when heated under confinement. Keep away from heat, sparks, and open flames.[9]

-

Toxicity: While specific toxicity data for this compound is limited, related compounds are considered harmful if swallowed. In case of ingestion, seek immediate medical attention.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its synthesis, primarily through the regioselective alkylation of 5-phenyltetrazole, is a well-established though nuanced process. The true value of this molecule lies in its role as a metabolically robust and versatile bioisostere for the carboxylic acid group, a feature that has been successfully exploited to develop numerous therapeutic agents. A thorough understanding of its synthesis, properties, and the rationale behind its application is crucial for researchers aiming to leverage this powerful chemical scaffold in the design of next-generation pharmaceuticals and advanced materials.

References

-

Popova, E. A., & Abiev, R. Sh. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical and Biochemical Engineering Quarterly, 28(2), 223-229. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Hrčak. Available at: [Link]

-

Cleanchem Laboratories. (n.d.). 5-BROMO-2-(2-METHYL-2H-TETRAZOLE-5-YL)PYRIDINE Material Safety Data Sheet. Retrieved from: [Link]

-

IRJMETS. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]

-

Toth, G., et al. (2021). Coupling of N‐Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5‐Disubstituted‐2H‐Tetrazoles. ResearchGate. Available at: [Link]

-

Krasavin, M. (2018). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Thieme Gruppe. Available at: [Link]

-

Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2025). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from: [Link]

-

S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Reusable Heterogeneous Catalyst. Available at: [Link]

-

PubMed. (2023). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. Retrieved from: [Link]

-

Giant Chem. (n.d.). 1H-TETRAZOLE Material Safety Data Sheet. Retrieved from: [Link]

-

IRJMETS. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. Retrieved from: [Link]

-

Journal of Ovonic Research. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available at: [Link]

-

Journal of the Moroccan Chemical Society. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. Available at: [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Retrieved from: [Link]

-

PMC. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from: [Link]

-

PubMed. (2023). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Methyl-5-(4-vinylphenyl)-2H-tetrazole. Retrieved from: [Link]

-

Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN. Retrieved from: [Link]

Sources

- 1. irjmets.com [irjmets.com]

- 2. This compound | C8H8N4 | CID 329758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-5-phenyl-2H-tetrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazole derivatives are a cornerstone in modern medicinal chemistry, frequently employed as bioisosteres for carboxylic acids and amide groups, which enhances metabolic stability and modulates physicochemical properties.[1][2] The specific isomeric form and three-dimensional arrangement of these heterocycles are paramount, dictating their interaction with biological targets. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 2-Methyl-5-phenyl-2H-tetrazole, a representative member of the 2,5-disubstituted tetrazole class. We will explore the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and advanced computational interpretation, offering a validated workflow for researchers in drug discovery and materials science.

Introduction: The Significance of Tetrazole Isomerism in Drug Design

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, can exist in different tautomeric and isomeric forms. For 5-phenyltetrazole, alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to 1-methyl-5-phenyl-1H-tetrazole or this compound, respectively. The resulting regioisomer has profound implications for the molecule's electronic distribution, hydrogen bonding capability, and overall shape.